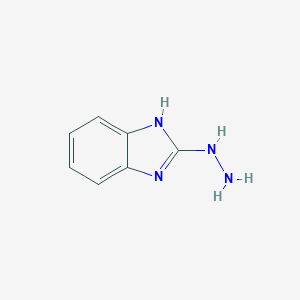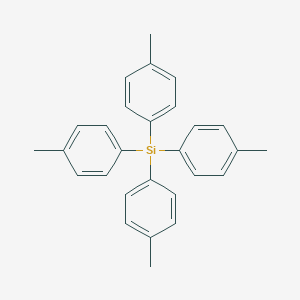
四(4-甲基苯基)硅烷
描述
Tetra-p-tolylsilane is an organosilicon compound with the chemical formula Si(C₆H₄CH₃)₄ It is a tetrahedral molecule where a silicon atom is bonded to four 4-methylphenyl groups
科学研究应用
Tetra-p-tolylsilane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: It can be used as a ligand in the preparation of catalysts for various chemical reactions.
Electronics: Tetra-p-tolylsilane is explored for its potential use in electronic devices due to its unique electronic properties.
作用机制
Target of Action
Tetrakis(4-methylphenyl)silane is primarily used as a linker in the construction of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal-based nodes in these frameworks, such as copper(II), manganese(II), and cadmium(II) . These nodes play a crucial role in the structure and function of MOFs.
Mode of Action
The silicon-centered linker, Tetrakis(4-methylphenyl)silane, interacts with its targets to form porous networks exhibiting fluorite or garnet topology . This interaction results in the formation of highly branched, high symmetry structures that are of particular interest in MOF construction .
Biochemical Pathways
It’s known that the compound plays a significant role in the construction of mofs, which have a wide range of applications in various fields, including gas storage, catalysis, and drug delivery .
Pharmacokinetics
Given its use in the construction of mofs, its bioavailability would likely depend on the specific application and the properties of the mof it is incorporated into .
Result of Action
The molecular and cellular effects of Tetrakis(4-methylphenyl)silane’s action are largely dependent on the MOF it is used to construct . For instance, in the case of MOFs used for drug delivery, the compound could potentially influence the release rate and targeting of the drug .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(4-methylphenyl)silane. For instance, the stability of the MOFs it forms can be influenced by factors such as temperature, pH, and the presence of other chemicals
生化分析
Biochemical Properties
Tetrakis(4-methylphenyl)silane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes that are involved in metabolic pathways. The nature of these interactions often involves the binding of Tetrakis(4-methylphenyl)silane to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body .
Cellular Effects
The effects of Tetrakis(4-methylphenyl)silane on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tetrakis(4-methylphenyl)silane can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, Tetrakis(4-methylphenyl)silane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For example, Tetrakis(4-methylphenyl)silane can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, Tetrakis(4-methylphenyl)silane may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(4-methylphenyl)silane can change over time. The stability and degradation of this compound are important factors to consider. Tetrakis(4-methylphenyl)silane is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that Tetrakis(4-methylphenyl)silane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Tetrakis(4-methylphenyl)silane vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, Tetrakis(4-methylphenyl)silane can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
Tetrakis(4-methylphenyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of Tetrakis(4-methylphenyl)silane can also affect metabolic flux, altering the levels of specific metabolites and influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Tetrakis(4-methylphenyl)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Tetrakis(4-methylphenyl)silane can affect its bioavailability and its ability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of Tetrakis(4-methylphenyl)silane is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tetrakis(4-methylphenyl)silane may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of Tetrakis(4-methylphenyl)silane within cells can determine its interactions with other biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Tetra-p-tolylsilane can be synthesized through the reaction of silicon tetrachloride with 4-methylphenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
SiCl4+4C6H4CH3MgBr→Si(C6H4CH3)4+4MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the Grignard reagent.
Industrial Production Methods: In industrial settings, the production of tetrakis(4-methylphenyl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Tetra-p-tolylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: The phenyl groups in tetrakis(4-methylphenyl)silane can be substituted with other functional groups through electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups into the phenyl rings.
Reduction: Reduction of tetrakis(4-methylphenyl)silane can lead to the formation of silanes with lower oxidation states. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Substitution: Electrophilic reagents such as nitric acid for nitration, under controlled temperature and acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Oxidation: Silanols, siloxanes.
Substitution: Nitro-substituted phenyl silanes.
Reduction: Lower oxidation state silanes.
相似化合物的比较
Tetrakis(4-bromophenyl)silane: Similar structure but with bromine substituents instead of methyl groups.
Tetrakis(4-ethynylphenyl)silane: Contains ethynyl groups, leading to different reactivity and applications.
Tetrakis(4-carboxyphenyl)silane: Carboxyl groups provide different chemical properties and potential for further functionalization.
Uniqueness: Tetra-p-tolylsilane is unique due to the presence of methyl groups, which can influence its reactivity and physical properties. The methyl groups can provide steric hindrance, affecting the compound’s behavior in various chemical reactions and applications.
属性
IUPAC Name |
tetrakis(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHRIEKNAHSNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283701 | |
| Record name | tetrakis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10256-83-4 | |
| Record name | 10256-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrakis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


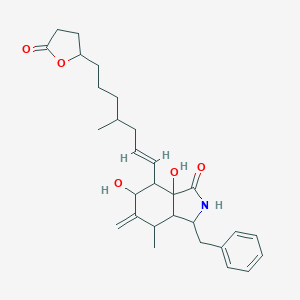
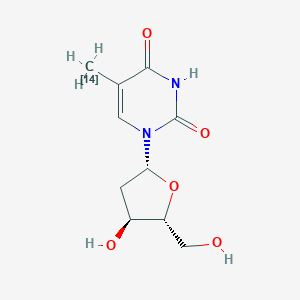
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
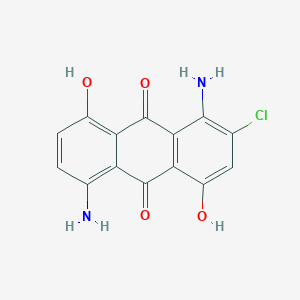






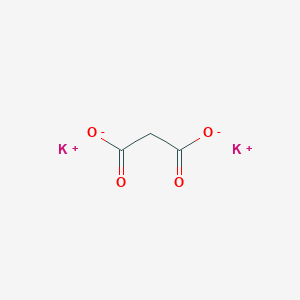
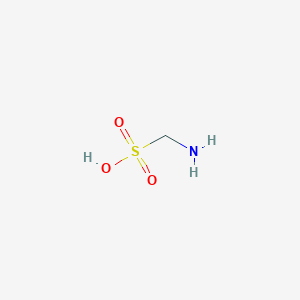
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
